5-氟-D-色氨酸

概览

描述

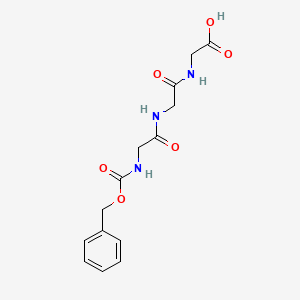

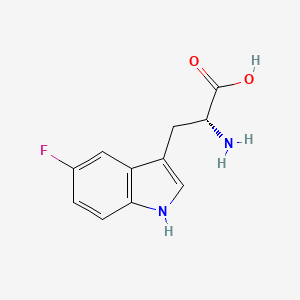

5-Fluoro-d-tryptophan (5F-Trp) is a fluorinated analogue of the amino acid tryptophan, which has been extensively studied for its unique properties in various biochemical contexts. It is particularly noted for its role in fluorescence studies due to its modified electronic structure, which affects its interaction with light and other molecules .

Synthesis Analysis

The synthesis of 5F-Trp and its derivatives has been a subject of interest due to their utility as probes in biological systems. For instance, 5F-Trp has been incorporated into proteins to study their structure and dynamics . The synthesis of fluorinated tryptophan analogues, such as D,L-5,7-difluorotryptophan and L-6-fluorotryptophan, has been achieved through methods like cyclization of precursor molecules under acidic conditions . These synthetic efforts enable the exploration of the properties of 5F-Trp in various biological contexts.

Molecular Structure Analysis

The molecular structure of 5F-Trp has been characterized using techniques such as crystallography and nuclear magnetic resonance (NMR). The crystal structure and (19)F NMR chemical shielding tensor of 5F-Trp have been reported, providing insights into its orientation and dynamics when used as a probe in biomacromolecules . The substitution of fluorine in the indole ring of tryptophan leads to local conformational changes, which can affect the approach to the active site in enzymes .

Chemical Reactions Analysis

5F-Trp has been shown to participate in various chemical reactions, including those catalyzed by enzymes such as tryptophan synthase and glutathione transferase. For example, tryptophan synthase catalyzes the isomerization of 5F-Trp, and the presence of fluorine affects the binding affinity of the enzyme to its substrates . In the case of glutathione transferase, the substitution of tryptophan residues with 5F-Trp leads to an enhanced catalytic activity, which is attributed to changes in the rate of product release .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5F-Trp have been extensively studied. Its ionization potential is higher than that of tryptophan, which affects electron transfer rates and fluorescence decay . The fluorine substitution does not significantly alter the interaction with substrates such as glutathione, nor does it change the excitation-induced dipole moment changes . The fluorescence lifetime of 5F-Trp is less heterogeneous compared to tryptophan, making it a better candidate for fluorescence resonance energy transfer (FRET) experiments . Additionally, 5F-Trp has been used as a sensitive probe for D-amino-acid oxidase activity assays in mammalian tissues .

科研应用

NMR研究和生物大分子调查

- 5-氟-dl-色氨酸(5F-Trp)作为探针:5F-Trp被用于探索生物大分子在原位水平上的取向和动态。其晶体结构和(19)F化学位移张量已确定,为(19)F NMR策略提供了宝贵的见解(Zhao et al., 2007)。

蛋白质折叠和荧光研究

- 蛋白质中的5F-Trp:当5F-Trp被纳入蛋白质中时,与色氨酸相比,其荧光衰减的异质性显著减少。这使其成为荧光共振能量转移(FRET)实验的更佳候选者,有助于理解蛋白质折叠和展开动力学(Sarkar et al., 2011)。

酶活性测定

- D-氨基酸氧化酶(DAO)活性测定:5-氟-D-色氨酸(D-FTP)在哺乳动物组织中作为敏感测定DAO活性的有效底物。其酶反应将D-FTP转化为高度荧光产物,从而在各种研究中实现精确测量(Hamase et al., 2006)。

理解荧光衰减机制

- 荧光衰减分析:蛋白质中5-氟色氨酸(5FTrp)的荧光衰减主要是单指数的,与色氨酸通常的多指数衰减不同。5FTrp的这种独特特性有助于理解蛋白质中的电子转移机制(Liu et al., 2005)。

荧光光谱学和蛋白质水合作用

- 色氨酸类似物研究:对5F-Trp在不同溶剂环境中的荧光特性进行分析,为其作为蛋白质局部环境和溶剂暴露的探针提供见解。这有助于评估其在蛋白质荧光实验中的实用性(Lotte et al., 2004)。

Safety And Hazards

未来方向

性质

IUPAC Name |

(2R)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPQIVHQSQUEAJ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1F)C(=CN2)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350886 | |

| Record name | 5-Fluoro-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-d-tryptophan | |

CAS RN |

97749-24-1 | |

| Record name | 5-Fluorotryptophan, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097749241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUOROTRYPTOPHAN, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X85O74VU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。